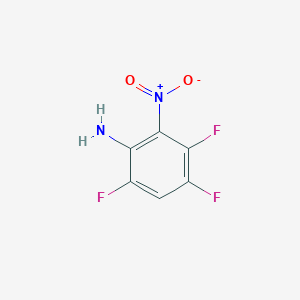

3,4,6-Trifluoro-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,6-trifluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREZOWVYIRTYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361-39-7 | |

| Record name | 3,4,6-trifluoro-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 3,4,6-Trifluoro-2-nitroaniline

An In-depth Technical Guide to the Synthesis and Characterization of 3,4,6-Trifluoro-2-nitroaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a key fluorinated intermediate. This document is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries who utilize complex aromatic building blocks. We will explore a robust synthetic pathway, grounded in established mechanistic principles, and detail the analytical techniques required to verify the compound's identity, purity, and structure. The causality behind critical experimental choices is elucidated to provide practical, field-proven insights.

Introduction and Strategic Importance

This compound is a highly functionalized aromatic compound whose strategic importance lies in the unique combination of its substituents. The presence of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, properties that are highly desirable in drug discovery and the design of modern agrochemicals.[1][2] The ortho-nitroaniline framework provides a versatile chemical handle for a variety of subsequent transformations, particularly for the construction of heterocyclic systems like benzimidazoles, which are prevalent in many pharmaceutical agents.[3]

This guide offers a scientifically plausible synthetic route, as direct literature for this specific isomer is sparse. The strategy is built upon fundamental, well-documented reactions in aromatic chemistry, ensuring a reliable and reproducible approach.

Synthesis Pathway: A Mechanistic Approach

The synthesis of this compound is best approached through a multi-step sequence that carefully controls the regioselectivity of the nitration step. Direct nitration of an unprotected trifluoroaniline is often problematic, leading to oxidation and the formation of multiple unwanted byproducts due to the strong activating nature of the amino group.[4] Therefore, a protection-nitration-deprotection strategy is the most logical and trustworthy pathway.

Overall Synthetic Workflow

The proposed synthesis begins with the commercially available 3,4,5-trifluoroaniline. The workflow involves three key transformations:

-

Amine Protection: Acetylation of the starting material to moderate the reactivity of the aromatic ring.

-

Electrophilic Nitration: Introduction of the nitro group at the desired position (ortho to the amine).

-

Deprotection: Hydrolysis of the protecting group to yield the final product.

Sources

An In-Depth Technical Guide to 3,4,6-Trifluoro-2-nitroaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3,4,6-Trifluoro-2-nitroaniline (CAS No. 361-39-7), a key fluorinated aromatic intermediate. The document details its fundamental physicochemical properties, spectroscopic signature, and established safety and handling protocols. Furthermore, it explores the compound's synthetic pathways and inherent reactivity, which are dictated by the unique electronic interplay of its amino, nitro, and trifluoro-substituted aromatic core. A significant focus is placed on its applications as a versatile building block in medicinal chemistry and agrochemical development, where its structural motifs are leveraged to enhance molecular stability, binding affinity, and overall bioavailability of active pharmaceutical ingredients. This whitepaper is intended to serve as an essential resource for scientists engaged in organic synthesis and drug discovery.

Introduction: The Strategic Importance of Fluorinated Nitroanilines

This compound is a highly substituted aromatic amine belonging to a class of compounds that has garnered significant interest in the fields of pharmaceutical and materials science.[1] Its molecular architecture, featuring a trifluorinated benzene ring appended with both an amino (-NH₂) and a nitro (-NO₂) group, creates a unique electronic environment that governs its chemical behavior and utility.[2] The strong electron-withdrawing properties of the three fluorine atoms and the nitro group significantly influence the reactivity of the aromatic ring and the basicity of the aniline nitrogen.

In the context of drug development, the incorporation of fluorine atoms into a candidate molecule is a well-established strategy to modulate key pharmacokinetic and pharmacodynamic properties. Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability and bioavailability due to increased lipophilicity.[2][3] Consequently, this compound serves as a valuable precursor for synthesizing complex molecules where these attributes are desired.[3][4] This guide offers a detailed examination of its properties, synthesis, and applications to support its effective use in research and development.

Physicochemical and Structural Properties

The physical and chemical characteristics of this compound are foundational to its handling, storage, and application in synthesis. The compound is typically a brown to reddish-brown solid at room temperature.[5] Key identifying and property data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 361-39-7 | [5] |

| Molecular Formula | C₆H₃F₃N₂O₂ | [5] |

| Molecular Weight | 192.10 g/mol | [5] |

| Appearance | Brown to reddish-brown solid | [5] |

| Melting Point | 57.3-57.8 °C | [5] |

| Boiling Point | 293.7 ± 35.0 °C (Predicted) | [5] |

| Density | 1.653 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | -2.62 ± 0.25 (Predicted) | [5] |

| Storage | 2-8°C, protect from light | [5] |

The predicted low pKa value highlights the significantly reduced basicity of the amino group, a direct consequence of the powerful inductive and mesomeric electron withdrawal by the adjacent nitro group and the fluorine atoms distributed around the ring. This electronic feature is a critical determinant of its reactivity in subsequent synthetic transformations.

Synthesis and Chemical Reactivity

The synthesis of substituted nitroanilines often requires careful strategic planning to control regioselectivity. While direct nitration of anilines can be challenging due to the high reactivity of the ring and the potential for oxidation, a common and effective approach involves the nitration of a protected aniline, such as an acetanilide.[6][7]

A plausible synthetic route to this compound involves the controlled nitration of 2,4,5-trifluoroaniline. The amino group's directing effect would be overcome by the strong activating nature of the nitrating agent and reaction conditions to achieve substitution at the ortho position, influenced by the existing fluorine substituents.

Caption: Plausible synthetic route via nitration.

Reactivity Profile:

The chemical reactivity of this compound is characterized by the functional groups present:

-

Amino Group (-NH₂): Despite its reduced basicity, the amino group can undergo typical reactions such as diazotization when treated with nitrous acid, followed by Sandmeyer or similar reactions to introduce a wide range of substituents. It can also be acylated or alkylated.

-

Nitro Group (-NO₂): The nitro group is readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is synthetically powerful, yielding a trifluorinated ortho-phenylenediamine derivative, which is a precursor to various heterocyclic compounds like benzimidazoles.

-

Aromatic Ring: The high degree of electron deficiency in the ring, caused by the fluoro and nitro substituents, makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly displacement of one of the fluorine atoms by a strong nucleophile under appropriate conditions.

Analytical Characterization: A Validating Workflow

Confirming the identity and purity of this compound is crucial. A multi-technique approach ensures a comprehensive and validated characterization.

Spectroscopic Data:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum is expected to show a signal for the single aromatic proton and a broad signal for the two amine protons. The chemical shift of the aromatic proton will be downfield due to the deshielding effects of the adjacent electron-withdrawing groups.

-

¹⁹F NMR: Three distinct signals are expected, corresponding to the three non-equivalent fluorine atoms on the aromatic ring.

-

¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts heavily influenced by the attached substituents.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amine (around 3300-3500 cm⁻¹), asymmetric and symmetric N-O stretching for the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-F stretching bands.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 192.1, corresponding to the compound's molecular weight.[8] Analysis of the fragmentation pattern can provide further structural confirmation.

Chromatographic Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase with a UV detector, is the standard method for assessing the purity of the compound and quantifying any impurities.

-

Gas Chromatography (GC): Given its melting point, GC can also be a suitable technique for purity analysis, often coupled with mass spectrometry (GC-MS) for impurity identification.[1]

Caption: Self-validating workflow for compound analysis.

Applications in Drug Discovery and Agrochemicals

The primary value of this compound lies in its role as a versatile chemical intermediate.[3]

-

Pharmaceutical Synthesis: It is a key building block for creating more complex active pharmaceutical ingredients (APIs).[1][4] The trifluoronitroaniline scaffold can be elaborated through reactions at the amino or nitro groups, or via substitution on the ring, to generate libraries of novel compounds for screening. The presence of multiple fluorine atoms is particularly sought after to enhance the pharmacokinetic profile of drug candidates.[3]

-

Agrochemicals: In the agrochemical industry, this compound is used in the synthesis of herbicides and fungicides.[3] The strong electron-withdrawing nature of the fluoro and nitro groups can increase the biological activity and environmental persistence of the final product, leading to more effective crop protection agents.[1][3]

-

Materials Science: The unique electronic properties imparted by the dense fluorine substitution make this and similar compounds candidates for research into advanced materials, such as polymers and coatings with enhanced thermal stability and chemical resistance.[1][2]

Safety, Handling, and Storage

As a nitroaromatic amine, this compound requires careful handling. Based on data for structurally similar compounds, it should be treated as acutely toxic if swallowed, inhaled, or in contact with skin.[9] Prolonged or repeated exposure may cause organ damage.[9]

Recommended Handling Protocol:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][11]

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Do not breathe dust.[9][11]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

-

Spill Response: In case of a spill, avoid generating dust. Clean up spills immediately using dry methods (e.g., sweeping into a sealed container for disposal). Prevent entry into drains or waterways.[10]

Storage:

Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[5] Recommended storage temperature is between 2-8°C.[1][5]

Conclusion

This compound is a specialty chemical of significant strategic value for research and development in the life sciences and material sciences. Its trifluorinated and nitro-substituted structure provides a unique combination of reactivity and imparts desirable properties to its derivatives, particularly in the context of enhancing the metabolic stability and bioavailability of drug candidates. A thorough understanding of its physicochemical properties, reactivity, and handling requirements—as detailed in this guide—is essential for its safe and effective utilization as a key synthetic building block.

References

-

This compound. MySkinRecipes. [Link]

-

3,4,6-trifluoro-N,N-dimethyl-2-nitroaniline - MS (GC) - Spectrum. SpectraBase. [Link]

-

MSDS of 2,3,4-Trifluoro-6-nitroaniline. Capot Chemical. [Link]

-

2,3,4-Trifluoro-6-nitroaniline. MySkinRecipes. [Link]

-

2-NITROANILINE CAS N°: 88-74-4. OECD SIDS. [Link]

-

2-Nitroaniline. PubChem. [Link]

- Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

-

2,3,6-Trifluoroaniline. PubChem. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

-

Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda. [Link]

-

What are the precursors for the synthesis of 2 - Nitroaniline?. HOPEMAX. [Link]

-

Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 3,4,5-Trifluoro-2-nitroaniline | 882068-89-5 [smolecule.com]

- 3. This compound [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Nitro-3,4,6-trifluoroaniline CAS#: 361-39-7 [amp.chemicalbook.com]

- 6. hopemaxchem.com [hopemaxchem.com]

- 7. magritek.com [magritek.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. capotchem.cn [capotchem.cn]

- 12. fishersci.com [fishersci.com]

1H and 19F NMR spectral data for 3,4,6-Trifluoro-2-nitroaniline

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 3,4,6-Trifluoro-2-nitroaniline

For professionals in chemical research and drug development, the precise structural elucidation of fluorinated aromatic compounds is a critical step. This compound, a versatile building block in the synthesis of pharmaceuticals and agrochemicals, presents a compelling case for the application of advanced nuclear magnetic resonance (NMR) techniques.[1][2][3] This guide provides a detailed analysis of the expected ¹H and ¹⁹F NMR spectral data for this molecule, grounded in the fundamental principles of NMR spectroscopy. We will explore the causality behind spectral patterns, outline robust experimental protocols, and demonstrate how a combined spectroscopic approach leads to unambiguous structural confirmation.

Molecular Structure and Spectroscopic Overview

The structure of this compound contains several NMR-active nuclei whose interactions provide a detailed map of the molecule's connectivity. The key nuclei for this analysis are the single aromatic proton (¹H), the two amine protons (¹H), and the three magnetically inequivalent fluorine atoms (¹⁹F).

The ¹⁹F nucleus is particularly advantageous for NMR analysis due to its 100% natural abundance, high gyromagnetic ratio (providing 83% of the sensitivity of ¹H), and a broad chemical shift range that minimizes signal overlap.[4][5][6][7] The combination of ¹H and ¹⁹F NMR provides a comprehensive and powerful tool for structural verification.

Caption: Molecular structure of this compound with numbered positions.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show two distinct signals: a broad signal for the amine protons and a complex multiplet for the lone aromatic proton.

-

Amine Protons (NH₂): These protons typically appear as a broad singlet. The chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen exchange and intermolecular hydrogen bonding. In aprotic solvents like DMSO-d₆, hydrogen bonding to the solvent can sharpen the signal and shift it further downfield.

-

Aromatic Proton (H-5): This proton is flanked by two fluorine atoms (F-4 and F-6) and is subject to strong scalar coupling. Its signal is expected to be a triplet of doublets (td) or a doublet of triplets (dt) . The primary splitting will arise from the large ortho ³J(H,F) couplings to F-4 and F-6. A smaller meta ⁴J(H,F) coupling to F-3 may also be resolved, further complicating the multiplet. The electron-withdrawing nature of the three fluorine atoms and the nitro group will shift this proton significantly downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -NH ₂ | 4.0 - 6.0 (variable) | Broad Singlet (br s) | N/A |

| H -5 | 7.0 - 8.0 | Triplet of Doublets (td) | ³J(H5,F6) ≈ 8-10 Hz, ³J(H5,F4) ≈ 6-8 Hz, ⁴J(H5,F3) ≈ 2-4 Hz |

Note: The predicted values are based on typical coupling constants observed in fluorinated aromatic systems. Actual values require experimental verification.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to be more complex, showing three distinct signals, each split by both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) couplings.[8][9] The wide chemical shift range of ¹⁹F NMR ensures these signals will be well-resolved.[6][10]

-

Fluorine at C-3 (F-3): This fluorine will be coupled to the adjacent F-4 (ortho coupling, ³J(F,F)) and to the H-5 proton (meta coupling, ⁴J(H,F)). The signal is predicted to be a doublet of doublets (dd) .

-

Fluorine at C-4 (F-4): This fluorine is coupled to F-3 (ortho coupling, ³J(F,F)) and the H-5 proton (ortho coupling, ³J(H,F)). This signal is also predicted to be a doublet of doublets (dd) .

-

Fluorine at C-6 (F-6): This fluorine will be strongly coupled to the adjacent H-5 proton (ortho coupling, ³J(H,F)). It may also exhibit a smaller long-range coupling to F-4 (para coupling, ⁵J(F,F)). The signal is expected to be a doublet (d) or a doublet of small doublets (dd) .

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| F -3 | -120 to -140 | Doublet of Doublets (dd) | ³J(F3,F4) ≈ 20-22 Hz, ⁴J(F3,H5) ≈ 2-4 Hz |

| F -4 | -135 to -155 | Doublet of Doublets (dd) | ³J(F4,F3) ≈ 20-22 Hz, ³J(F4,H5) ≈ 6-8 Hz |

| F -6 | -100 to -120 | Doublet or dd | ³J(F6,H5) ≈ 8-10 Hz, ⁵J(F6,F4) ≈ 1-3 Hz |

Note: Chemical shifts are relative to a reference like CFCl₃ (δ = 0 ppm). The ranges are estimates based on substituent effects in similar compounds.

Caption: Key J-coupling interactions in this compound.

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data requires a standardized and validated experimental approach.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean vial.

-

Add an internal standard. For ¹H NMR, tetramethylsilane (TMS) is the standard reference (δ = 0.0 ppm).[11] For ¹⁹F NMR, a common external or internal reference is trifluoroacetic acid (TFA) or trichlorofluoromethane (CFCl₃).[6][12]

-

Transfer the final solution to a 5 mm NMR tube.

-

-

Spectrometer Setup and Acquisition:

-

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting both ¹H and ¹⁹F frequencies.[6]

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and match the probe for both the ¹H and ¹⁹F channels to ensure optimal sensitivity and pulse delivery.

-

For ¹H NMR: Acquire data using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

For ¹⁹F NMR: Acquire data using a standard single-pulse experiment with proton decoupling to simplify the spectrum initially, which can help in identifying the chemical shifts of the fluorine signals. Subsequently, acquire a proton-coupled ¹⁹F spectrum to observe the ¹H-¹⁹F coupling constants.

-

-

Data Processing and Analysis:

-

Apply an appropriate window function (e.g., exponential multiplication) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the FID into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹⁹F spectrum relative to the known chemical shift of the reference standard.

-

Integrate the signals to determine the relative ratios of the different nuclei.

-

Analyze the multiplicities and measure the coupling constants (J-values) for each signal. The consistency of coupling constants across different multiplets is a key validation step (e.g., the J(H5,F6) value measured in the ¹H spectrum must match the value measured in the ¹⁹F spectrum).

-

Conclusion

The structural analysis of this compound serves as an excellent model for the application of multinuclear NMR spectroscopy to complex fluorinated molecules. By leveraging the high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus alongside traditional ¹H NMR, a wealth of structural information can be obtained. The predictable and measurable scalar couplings between ¹H and ¹⁹F nuclei, as well as between different ¹⁹F nuclei, provide definitive confirmation of the substituent pattern on the aromatic ring. The protocols and interpretive principles outlined in this guide offer a robust framework for researchers and scientists engaged in the development and characterization of novel fluorinated compounds.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Supplementary Information for: Trifluoroacetic Acid Adduct of Trifluoroacetate-Bridged μ-Oxo-Tetranuclear Zinc Cluster. Retrieved from [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

NMR-Service. (n.d.). 19Flourine NMR. Retrieved from [Link]

- Dalvit, C., et al. (2015). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 6(1), 634-645.

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- Sridevi, C., et al. (2005). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 127(43), 15162-15171.

- El-hady, D. A., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8579873.

-

ResearchGate. (n.d.). Fluorine‐19 NMR. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Dalvit, C., et al. (2014). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

- Dahl, B. M., & Nielsen, J. T. (1970). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 24, 1468-1476.

- Favini, G., & Gamba, A. (1965). Electronic spectra and structure of nitroanilines. Spectrochimica Acta, 21(7), 1219-1228.

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluoro-2-nitroaniline. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2,3,4-Trifluoro-6-nitroaniline. Retrieved from [Link]

- Abraham, R. J., et al. (1998). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry, 36(1), 21-30.

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

- Vilas-Varela, M., & Knowles, R. R. (2022). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society, 144(37), 17006-17014.

-

Automated Topology Builder. (n.d.). 3-Nitroaniline. Retrieved from [Link]

-

DergiPark. (n.d.). SYNTHESIS, CHARACTERIZATION, CRYSTAL STRUCTURE AND THEORETICAL STUDIES OF N-(2,4-DICHLOROBENZYLIDENE)-3-METHYLBENZENAMINE. Retrieved from [Link]

Sources

- 1. 2,3,4-Trifluoro-6-nitroaniline [myskinrecipes.com]

- 2. 2,3,4-Trifluoro-6-nitroaniline 99 148416-38-0 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. biophysics.org [biophysics.org]

- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 12. 19F [nmr.chem.ucsb.edu]

An In-depth Technical Guide to 3,4,6-Trifluoro-2-nitroaniline for Scientific Professionals

This guide provides a comprehensive overview of 3,4,6-Trifluoro-2-nitroaniline, a key intermediate in various synthetic applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's identity, critical safety information, and best practices for its handling and use in a laboratory setting.

Section 1: Chemical Identity and Properties

This compound is a fluorinated aromatic amine. The presence of both electron-withdrawing nitro and fluorine groups significantly influences its chemical reactivity, making it a valuable building block in medicinal chemistry and material science.

| Property | Value | Source |

| CAS Number | 361-39-7 | [1][2][3] |

| Molecular Formula | C₆H₃F₃N₂O₂ | [2] |

| Molecular Weight | 192.1 g/mol | [2] |

| Appearance | Brown to reddish-brown solid | [2] |

| Melting Point | 57.3-57.8 °C | [2] |

| Boiling Point | 293.7±35.0 °C (Predicted) | [2] |

| Density | 1.653±0.06 g/cm³ (Predicted) | [2] |

| Synonyms | 2-Nitro-3,4,6-trifluoroaniline, 6-Nitro-2,4,5-trifluoroaniline, 3,4,6-Trifluoro-2-nitrobenzenamine | [2] |

Section 2: Comprehensive Safety and Hazard Information

A thorough understanding of the safety profile of this compound is paramount for its safe handling. The following information is compiled from available safety data for the compound and related nitroaniline derivatives.

GHS Classification and Labeling

While a complete GHS classification for this compound is not uniformly available, related compounds exhibit significant hazards. Researchers should handle this compound with the utmost care, assuming a high degree of toxicity. Based on data for similar aromatic nitro compounds, the following hazards should be anticipated[4]:

-

Acute Toxicity: Oral, Dermal, and Inhalation.

-

Specific Target Organ Toxicity (Repeated Exposure): Potential for damage to organs through prolonged or repeated exposure.

-

Aquatic Hazard: Harmful to aquatic life with long-lasting effects.

Pictograms:

Caption: Anticipated GHS pictograms for this compound.

Signal Word: Danger

Anticipated Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled[4].

-

H373: May cause damage to organs through prolonged or repeated exposure[4].

-

H412: Harmful to aquatic life with long lasting effects[4].

Anticipated Precautionary Statements:

-

P260: Do not breathe dust.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor[4].

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P405: Store locked up[4].

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations[4].

First-Aid Measures

In the event of exposure, immediate action is critical. The following first-aid measures are recommended based on general procedures for toxic chemicals[4]:

-

After Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

After Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

-

After Eye Contact: Rinse opened eyes for several minutes under running water. Remove contact lenses if present and easy to do. Continue rinsing. Consult a doctor.

-

After Swallowing: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 3: Experimental Protocols and Handling

Adherence to strict safety protocols is non-negotiable when working with this compound. The following workflow outlines the essential steps for safe handling.

Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense. The following should be considered mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or suit.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or when handling fine powders.

Safe Handling Workflow

The following diagram illustrates a self-validating workflow for handling this compound in a research setting.

Caption: A typical workflow for the safe handling of this compound.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. The recommended storage temperature is 2-8°C, protected from light. Keep locked up or in an area accessible only to qualified or authorized persons.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.

Section 4: Accidental Release and Disposal

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Avoid generating dust.

-

For small spills, carefully sweep up the solid material and place it in a sealed container for disposal.

-

For larger spills, contain the spill and collect the material using a method that does not generate dust (e.g., a HEPA-filtered vacuum).

-

Clean the spill area thoroughly with a suitable decontaminating agent.

-

Do not let the product enter drains.

Waste Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service. Do not dispose of it with household garbage.

References

- Safety data sheet according to 1907/2006/EC, Article 31. (2022-09-02).

- CymitQuimica.

- Sigma-Aldrich.

Sources

An In-Depth Technical Guide to the Solubility Profile of 3,4,6-Trifluoro-2-nitroaniline

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility of 3,4,6-Trifluoro-2-nitroaniline in common organic solvents. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.[1][2][3][4] This document moves beyond a simple data sheet, offering a detailed exploration of the experimental methodologies, the underlying thermodynamic principles governing solubility, and a robust protocol for generating reliable and reproducible data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive solubility profile for this and similar fluorinated nitroaromatic compounds.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound is a substituted aromatic amine whose physicochemical properties are dictated by the interplay of its functional groups: the electron-withdrawing nitro group, the basic amino group, and the strongly electronegative fluorine atoms. These features contribute to its utility as a versatile building block in organic synthesis. However, the successful application of this compound is fundamentally linked to its behavior in solution.

The solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical determinant of its bioavailability, ease of formulation, and the efficiency of its manufacturing process.[5][6] Inadequate solubility can lead to poor absorption in biological systems, challenges in achieving desired concentrations in reaction mixtures, and difficulties in purification and crystallization. Therefore, a comprehensive understanding of the solubility of this compound in a range of organic solvents is not merely academic but a crucial aspect of process development and optimization.

This guide will provide a detailed roadmap for characterizing the solubility of this compound, enabling researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Physicochemical Properties of this compound: A Predictive Overview

| Property | Value/Prediction | Implication for Solubility |

| Molecular Formula | C₆H₃F₃N₂O₂ | - |

| Molecular Weight | 192.1 g/mol | Influences the mass of solute that can dissolve. |

| Melting Point | 57.3-57.8 °C[7] | A relatively low melting point suggests that the crystal lattice energy is not excessively high, which can be a favorable factor for solubility. |

| Appearance | Brown to reddish-brown solid[7] | - |

| Polarity | Polar | The presence of nitro and amino groups, along with fluorine atoms, creates a significant dipole moment, suggesting higher solubility in polar solvents. |

| Hydrogen Bonding | The amino group can act as a hydrogen bond donor, while the nitro group and fluorine atoms can act as hydrogen bond acceptors. This indicates a potential for strong interactions with protic and other hydrogen-bonding solvents. |

The presence of both hydrogen bond donors and acceptors, coupled with the overall polarity of the molecule, suggests that this compound will exhibit preferential solubility in polar organic solvents. Solvents capable of hydrogen bonding, such as alcohols, are likely to be effective. The aromatic ring also provides a nonpolar surface area, which may allow for some solubility in less polar solvents, particularly those with aromatic character.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[8] The following protocol provides a detailed procedure for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

A range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2,3,4-Trifluoro-6-nitroaniline [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 7. 2-Nitro-3,4,6-trifluoroaniline CAS#: 361-39-7 [amp.chemicalbook.com]

- 8. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

A Technical Guide to 3,4,6-Trifluoro-2-nitroaniline, 98% Purity: Sourcing, Quality Control, and Application in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3,4,6-trifluoro-2-nitroaniline, a key building block in medicinal chemistry and materials science. We will delve into its commercial availability at a 98% purity level, establish a robust framework for quality verification, and present a detailed experimental protocol for its application in the synthesis of fluorinated benzimidazoles, a privileged scaffold in drug discovery.

Introduction: The Strategic Importance of Fluorinated Anilines

This compound (CAS No. 361-39-7) is a highly functionalized aromatic compound with the molecular formula C₆H₃F₃N₂O₂.[1] Its structure, featuring a nitro group ortho to the amine and three fluorine atoms on the benzene ring, makes it a versatile intermediate for the synthesis of complex molecules. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, while the nitro and amine groups offer orthogonal reactivity for further chemical transformations.[1]

The strategic placement of the substituents in this compound makes it particularly valuable for creating sterically hindered and electronically modulated structures, which are often sought after in the development of novel therapeutics and advanced materials.

Commercial Availability of 98% Purity this compound

Sourcing high-purity starting materials is a critical first step in any research and development campaign. For this compound, a purity of 98% or greater is often required to ensure the integrity of subsequent reactions and the quality of the final products. Several chemical suppliers offer this compound, with 98% being a common purity grade for this class of reagents.

| Supplier | CAS Number | Purity | Additional Information |

| Sigma-Aldrich | 361-39-7 | 98% | Available for purchase online.[1] |

| Chem-Impex | 148416-38-0 (Isomer) | ≥ 98% (GC) | Provides a good indication of standard purity for trifluoro-nitroanilines.[2] |

| ChemScene | 882068-87-3 (Isomer) | ≥98% | Demonstrates the availability of high-purity isomers.[3] |

It is always recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the material before use.

Scientific Integrity: A Framework for Quality Control and Validation

Ensuring the 98% purity of this compound is paramount for reproducible and reliable experimental outcomes. A multi-technique approach to quality control is recommended.

Analytical Techniques for Purity Assessment

Several analytical methods are well-suited for determining the purity of fluorinated nitroanilines. The choice of technique often depends on the available instrumentation and the nature of the potential impurities.

| Analytical Technique | Principle | Key Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and a mobile phase. | Quantitative purity assessment (area percent), detection of non-volatile impurities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities, confirmation of molecular weight. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Structural confirmation, detection of isomeric impurities, and quantitative purity assessment (qNMR). |

| Elemental Analysis | Measures the percentage of carbon, hydrogen, and nitrogen. | Confirmation of empirical formula and assessment of overall purity. |

Representative Certificate of Analysis Specifications

While a specific CoA for this compound was not publicly available, a typical CoA for a closely related compound, such as 4-Fluoro-3-nitroaniline (98% purity), would include the following specifications:[4]

| Test | Specification |

| Appearance | Yellow to Orange Crystalline Powder |

| Melting Point | 57-59 °C (literature value for 3,4,6-isomer) |

| Purity (by GC or HPLC) | ≥ 98.0% |

| Identity (by ¹H NMR and ¹⁹F NMR) | Conforms to structure |

Quality Control Workflow

The following diagram illustrates a logical workflow for the quality control of incoming this compound.

Caption: Quality control workflow for incoming this compound.

Application in Heterocyclic Synthesis: A Protocol for Fluorinated Benzimidazoles

Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in drug discovery. The following protocol describes a one-pot reductive cyclization of this compound with an aromatic aldehyde to synthesize a 2-substituted-4,5,7-trifluorobenzimidazole. This method is adapted from established procedures for the synthesis of benzimidazoles from o-nitroanilines.[5][6][7]

Reaction Scheme

Experimental Protocol

Materials:

-

This compound (1.0 eq)

-

Aromatic aldehyde (e.g., benzaldehyde, 1.1 eq)

-

Reducing agent (e.g., Sodium dithionite (Na₂S₂O₄), 3.0 eq or Zinc dust/NaHSO₃ in water)[7]

-

Solvent (e.g., N,N-Dimethylformamide (DMF) or water)[7]

-

Stir bar

-

Round-bottom flask

-

Condenser

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) plate and chamber

-

Work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq) and the chosen solvent (e.g., DMF).

-

Addition of Reagents: Add the aromatic aldehyde (1.1 eq) to the solution.

-

Reduction and Cyclization: In a portion-wise manner, add the reducing agent (e.g., sodium dithionite, 3.0 eq) to the reaction mixture. The reaction is often exothermic, and the addition should be controlled to maintain a safe temperature.

-

Reaction Monitoring: Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC until the starting materials are consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-aryl-4,5,7-trifluorobenzimidazole.

Rationale Behind Experimental Choices

-

One-Pot Procedure: This approach is efficient as it combines the reduction of the nitro group and the subsequent cyclization into a single step, saving time and resources.[5]

-

Choice of Reducing Agent: Sodium dithionite is a mild and effective reducing agent for nitro groups in the presence of other functional groups. The Zn/NaHSO₃ system in water offers a greener alternative.[7]

-

Solvent Selection: DMF is a polar aprotic solvent that can solubilize a wide range of reactants. Water is a more environmentally benign option when using the Zn/NaHSO₃ system.[7]

-

Purification: Column chromatography is a standard and effective method for purifying the final product and removing any unreacted starting materials or byproducts.

Conclusion

This compound of 98% purity is a commercially available and highly valuable building block for the synthesis of fluorinated compounds. By implementing a rigorous quality control workflow, researchers can ensure the integrity of their starting material, leading to more reliable and reproducible results. The application of this compound in the synthesis of fluorinated benzimidazoles highlights its utility in the development of novel molecules with potential applications in drug discovery and materials science.

References

- Hanan, E. J., Chan, B. K., Estrada, A. A., Shore, D. G., & Lyssikatos, J. P. (2010). A One-Pot Procedure for the Conversion of Aromatic and Heteroaromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles. Synlett, 2010(18), 2759-2764.

-

ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. Retrieved from [Link]

- Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Progress in Chemical and Biochemical Research, 4(1), 57-67.

-

Thermo Fisher Scientific. (n.d.). Certificate of analysis: 4-Fluoro-3-nitroaniline, 98%. Retrieved from [Link]

Sources

Reactivity profile of trifluorinated nitroanilines

An In-Depth Technical Guide to the Reactivity Profile of Trifluorinated Nitroanilines

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Trifluorinated Nitroanilines

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. Trifluorinated nitroanilines have emerged as exceptionally valuable intermediates, prized for the unique and powerful combination of an amino, a nitro, and a trifluoromethyl group on an aromatic core.[1] The interplay between these functionalities imparts a distinct reactivity profile that synthetic chemists can leverage for the construction of complex molecular architectures.

The trifluoromethyl (-CF3) group, a bioisostere for chlorine, is renowned for its ability to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[2][3][4] Its strong electron-withdrawing nature profoundly influences the electronic landscape of the aniline ring.[3][5] This effect is further amplified by the presence of a nitro (-NO2) group, one of the most powerful electron-withdrawing groups in organic chemistry.[2] Consequently, the aromatic ring becomes highly electron-deficient, a state that dictates its reactivity towards various chemical transformations. This guide provides a comprehensive exploration of this reactivity, offering both mechanistic understanding and field-proven experimental protocols for researchers, scientists, and drug development professionals.

Chapter 1: Electronic Landscape and its Influence on Reactivity

The reactivity of a substituted benzene ring is fundamentally governed by the electronic nature of its substituents. In trifluorinated nitroanilines, the trifluoromethyl group and the nitro group cooperatively deactivate the ring towards electrophilic aromatic substitution (EAS) through potent inductive (-I) and resonance (-M) effects. Conversely, this extreme electron deficiency is the very feature that activates the ring for nucleophilic aromatic substitution (SNAr), a reaction pathway of immense synthetic utility.[6][7]

The amino group (-NH2), typically a strong activating group, has its electron-donating capacity significantly attenuated by the powerful withdrawing effects of the other two substituents. However, it remains a critical handle for a host of transformations, most notably diazotization. The precise positioning of these three groups relative to one another determines the regiochemical outcome of subsequent reactions.

Caption: Electronic influence of substituents on the aniline core.

Quantitative Electronic Parameters

The electronic impact of these substituents can be quantified using Hammett parameters (σ). A positive value indicates an electron-withdrawing character, which deactivates the ring for EAS but is favorable for SNAr.

| Substituent | Position | Hammett Parameter (σ) | Primary Effect |

| -NO₂ | meta | +0.71 | Inductive (-I) |

| para | +0.78 | Inductive (-I) & Resonance (-M) | |

| -CF₃ | meta | +0.43 | Inductive (-I) |

| para | +0.54 | Inductive (-I) | |

| -NH₂ | meta | -0.16 | Inductive (+I) > Resonance (+M) |

| para | -0.66 | Resonance (+M) > Inductive (-I) |

Note: The activating effect of the -NH₂ group is significantly diminished in the presence of strong deactivating groups like -NO₂ and -CF₃.

Chapter 2: Key Reaction Profiles

Nucleophilic Aromatic Substitution (SNAr)

The hallmark of trifluorinated nitroanilines is their susceptibility to SNAr, a powerful method for C-X bond formation where X can be O, N, S, or C. This reaction is contingent on two factors: the presence of a good leaving group (typically a halide) and strong electron-withdrawing groups positioned ortho or para to it.[7] These groups are essential for stabilizing the negatively charged intermediate, known as the Meisenheimer complex.[6]

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Field-Proven Protocol: Synthesis of 2-Nitro-4-(trifluoromethyl)aniline

This protocol details the ammonolysis of 4-chloro-3-nitrobenzotrifluoride, a classic SNAr reaction where the chloride leaving group is positioned ortho to the nitro group and para to the trifluoromethyl group, both activating positions.[8]

Materials:

-

4-Chloro-3-nitrobenzotrifluoride

-

Aqueous ammonia (25-30%)

-

Copper(I) chloride (optional catalyst)

-

Autoclave or high-pressure reactor

-

Filtration apparatus

-

Drying oven

Step-by-Step Methodology:

-

Reactor Charging: In a suitable high-pressure reactor, charge 4-chloro-3-nitrobenzotrifluoride and an excess of aqueous ammonia. A molar excess of ammonia is crucial to drive the reaction to completion. A catalytic amount of a copper salt can optionally be added.[8]

-

Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 110-120°C. The reaction will generate internal pressure (e.g., up to 11 bar).[8]

-

Monitoring and Duration: Maintain the temperature and stir for 6-8 hours. The reaction progress can be monitored by TLC or HPLC analysis of aliquots (if the reactor setup permits).

-

Work-up: After the reaction is complete, cool the reactor to room temperature. Carefully vent any residual pressure. The product typically crystallizes out of the reaction mixture upon cooling.

-

Isolation and Purification: Filter the resulting suspension to collect the solid product. Wash the filter cake thoroughly with water to remove unreacted ammonia and salts.

-

Drying: Dry the purified 2-nitro-4-(trifluoromethyl)aniline in an oven. The expected yield is typically high (>95%), with a melting point of 106-107°C.[8]

Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is one of the most synthetically valuable transformations for this class of compounds.[9] It unlocks the potential for a wide range of subsequent derivatizations. The choice of reducing agent is critical and depends on the presence of other functional groups within the molecule.

Caption: Comparison of common nitro group reduction methods.

Self-Validating Protocol: Chemoselective Reduction with Tin(II) Chloride

This method is valued for its mildness and tolerance of other potentially reducible functional groups.[10]

Materials:

-

Trifluorinated nitroaniline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol (or other suitable solvent)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

Step-by-Step Methodology:

-

Dissolution: Dissolve the trifluorinated nitroaniline in ethanol in a round-bottom flask.

-

Reagent Addition: In a separate flask, dissolve a molar excess (typically 3-5 equivalents) of tin(II) chloride dihydrate in concentrated HCl. Add this solution dropwise to the stirred solution of the nitroaniline at room temperature. The reaction is often exothermic.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) until TLC/HPLC analysis shows complete consumption of the starting material.

-

Quenching and Basification: Cool the reaction mixture in an ice bath. Carefully add a concentrated NaOH solution to neutralize the acid and precipitate tin salts (as tin hydroxide). The pH should be adjusted to >10.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3x). The desired aniline product will move into the organic phase.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Reactions of the Amino Group: Diazotization

The primary amino group is a gateway to numerous other functionalities via the formation of a diazonium salt.[11] This reaction is typically performed in a cold, acidic solution with sodium nitrite.[12][13] The resulting diazonium salt is a highly versatile intermediate that is rarely isolated and used immediately in subsequent reactions, such as the Sandmeyer or Schiemann reactions, to introduce a wide variety of substituents.[11][12]

Trusted Protocol: Diazotization and Sandmeyer Reaction for Halogen Introduction

This protocol describes the conversion of the amino group to a halide (e.g., chloride) via a diazonium salt intermediate.[12]

Materials:

-

Trifluorinated aniline derivative

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Copper(I) chloride (CuCl)

-

Ice bath

Step-by-Step Methodology:

-

Aniline Solution: Dissolve the trifluorinated aniline (1.0 eq) in aqueous HCl or H₂SO₄ in a beaker, cooling to 0-5 °C in an ice-salt bath with vigorous stirring.[12]

-

Diazotization: Prepare a pre-cooled aqueous solution of sodium nitrite (1.05 eq). Add this solution dropwise to the aniline solution, ensuring the temperature is strictly maintained below 5 °C. A slight excess of nitrous acid can be tested for with starch-iodide paper.[12]

-

Diazonium Salt Formation: Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.[12]

-

Sandmeyer Reaction (Chlorination): In a separate flask, prepare a solution of copper(I) chloride (catalyst) in concentrated HCl. Vigorously stir this solution and cool it.

-

Coupling: Slowly add the cold diazonium salt solution to the stirred copper catalyst solution. Effervescence (N₂ gas evolution) will be observed.[12]

-

Work-up: Once the addition is complete and gas evolution has ceased, the reaction mixture can be gently warmed to ensure completion. The product is then isolated by extraction with an organic solvent, followed by washing, drying, and purification.

Chapter 3: Applications in Drug Discovery and Agrochemicals

The unique reactivity profile of trifluorinated nitroanilines makes them indispensable precursors for a range of bioactive molecules. The trifluoromethyl group enhances metabolic stability and bioavailability, while the amino and nitro groups serve as versatile synthetic handles.[2]

-

Pharmaceuticals: These compounds are key intermediates in the synthesis of anti-cancer drugs, anti-inflammatory agents, and other therapeutics.[1][2][14] For example, 4-amino-3-(trifluoromethyl)phenol, derived from the corresponding nitroaniline, is a building block for kinase inhibitors.

-

Agrochemicals: They are used to create potent and selective herbicides and pesticides.[1][2] The specific substitution pattern on the aniline ring is crucial for achieving the desired biological activity.

| Compound Example | CAS Number | Application Area | Reference |

| 4-Nitro-3-(trifluoromethyl)aniline | 393-11-3 | Precursor for APIs (e.g., anti-cancer) and herbicides | [2] |

| 2-Nitro-4-(trifluoromethyl)aniline | 400-98-6 | Intermediate for dyes and pharmaceuticals | [8] |

| 4-Bromo-3-(trifluoromethyl)aniline | 399-95-1 | Building block for Sandmeyer and coupling reactions | [12] |

Conclusion

Trifluorinated nitroanilines represent a class of synthetic intermediates whose value is derived from a carefully balanced, albeit complex, reactivity profile. The strong electron-withdrawing properties of the nitro and trifluoromethyl groups dictate the primary reaction pathways, favoring nucleophilic aromatic substitution and disfavoring electrophilic attack. Simultaneously, the amino and nitro functionalities serve as exceptionally versatile handles for further molecular elaboration through reduction and diazotization chemistry. A thorough understanding of this reactivity, coupled with robust and validated experimental protocols, empowers researchers to efficiently leverage these building blocks in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

- The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. Ningbo Inno Pharmchem Co., Ltd.

- Application Notes: Derivatization of 4-Bromo-3-(trifluoromethyl)aniline. Benchchem.

- 3-Trifluoromethyl-4-nitroaniline. Chem-Impex.

- Synthesis and application of 4-Nitro-3-trifluoromethyl aniline. ChemicalBook.

- Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene.

- Improved method for synthesizing m-trifluoromethyl phenol.

- The Role of Trifluoromethoxy Anilines in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.

- Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds.

- The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

- Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- reduction of nitro groups to anilines. YouTube.

- Visible-Light Mediated ortho-Trifluoromethylation of Aniline Derivatives.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- Nucleophilic Arom

- Reduction of nitro compounds. Wikipedia.

- Nitro Reduction - Common Conditions. Organic Chemistry Portal.

- Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube.

- Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.

- Diazotis

- Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Institute for Color Science and Technology.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jelsciences.com [jelsciences.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. Diazotisation [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 14. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Electronic Effects of Fluorine and Nitro Groups in Aniline Derivatives

This guide provides a comprehensive exploration of the nuanced electronic effects exerted by fluorine and nitro substituents on the aniline scaffold. For researchers, medicinal chemists, and professionals in drug development, a deep, mechanistic understanding of how these groups modulate molecular properties is not merely academic—it is fundamental to rational molecular design. We will dissect the interplay of inductive and resonance effects, quantify their impact on basicity and reactivity, and provide actionable experimental protocols for their characterization.

Section 1: The Fundamental Principles of Electronic Effects in Aromatic Systems

The chemical behavior of a substituted benzene ring, such as aniline, is profoundly dictated by the nature of its substituents. These groups influence the electron density distribution within the aromatic system through two primary mechanisms:

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the intrinsic electronegativity of an atom or group relative to carbon. Electron-withdrawing groups (EWGs) possess a negative inductive effect (-I), pulling electron density away from the ring, while electron-donating groups (EDGs) exhibit a positive inductive effect (+I). The strength of the inductive effect diminishes with distance.

-

Resonance (or Mesomeric) Effect (R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. It is transmitted through the π-system and can either donate electron density to the ring (+R) or withdraw it (-R). Unlike the inductive effect, the resonance effect is most pronounced at the ortho and para positions.[1]

The net electronic influence of a substituent is a vector sum of these two effects, the balance of which determines the molecule's reactivity, acidity/basicity, and spectroscopic properties.

Section 2: The Dichotomous Nature of Fluorine in Aniline Derivatives

Fluorine is an element of profound strategic importance in medicinal chemistry, largely due to its unique electronic profile.[2] Its effects are a classic example of the competition between induction and resonance.

The Dominant Inductive Withdrawal (-I) vs. Weak Resonance Donation (+R)

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, polarizing the C-F sigma bond and pulling electron density away from the aniline ring.[3][4] This is the primary electronic characteristic of fluorine.

-

Resonance Effect (+R): Despite its electronegativity, fluorine possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[5] This constitutes an electron-donating resonance effect. However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbital of carbon, this +R effect is significantly weaker than its -I effect and also weaker than the +R effect of other halogens.[6]

The net result is that fluorine acts as an electron-withdrawing group overall, deactivating the ring towards electrophilic substitution, but it remains an ortho, para-director because the deactivation is least pronounced at these positions due to the countervailing +R effect.[7]

Impact on Basicity and pKa

The basicity of aniline is a direct measure of the availability of the nitrogen lone pair for protonation. By withdrawing electron density from the ring and, consequently, from the amino group, fluorine reduces the basicity of aniline. This is quantitatively reflected in the pKa of the conjugate acid (the anilinium ion); a lower pKa value signifies a weaker base.

| Compound | pKa of Conjugate Acid |

| Aniline | 4.63[8] |

| 4-Fluoroaniline | 4.65[9][10][11] |

| 3-Fluoroaniline | 3.5 (approx.) |

| 2-Fluoroaniline | 3.2 (approx.) |

| Note: The pKa of 4-fluoroaniline is anomalously similar to aniline, a phenomenon attributed to solvent effects and the complex interplay of factors beyond simple electronic effects in solution. |

Visualization of Fluorine's Electronic Influence

The following diagram illustrates the opposing inductive and resonance effects of fluorine on the aniline ring.

Caption: Competing electronic effects in 4-fluoroaniline.

Role in Drug Design

Fluoroanilines are critical building blocks in pharmaceuticals.[12] The strategic incorporation of fluorine can:

-

Block Metabolic Oxidation: The strong C-F bond can prevent metabolism at that site.

-

Modulate pKa: Fine-tuning the basicity of an amine can optimize solubility and receptor binding.

-

Enhance Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole interactions.[13]

Section 3: The Potent Electron-Withdrawing Power of the Nitro Group

In stark contrast to the nuanced effects of fluorine, the nitro (-NO₂) group is a powerful and unambiguous electron-withdrawing group, acting through both inductive and resonance mechanisms.

Synergistic Inductive (-I) and Resonance (-R) Withdrawal

-

Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms of the nitro group exert a strong pull on sigma-bond electrons.[1][14]

-

Resonance Effect (-R): The nitro group can actively delocalize electron density from the aromatic ring onto its oxygen atoms via the π-system. This effect is particularly strong, creating significant positive charge at the ortho and para positions of the aniline ring.[15]

This synergistic withdrawal drastically reduces the electron density on the amino nitrogen, profoundly impacting the molecule's properties.

Impact on Basicity and pKa

The combined -I and -R effects make the nitrogen lone pair in nitroanilines significantly less available for protonation. Consequently, nitroanilines are substantially weaker bases than aniline.

| Compound | pKa of Conjugate Acid |

| Aniline | 4.63[8] |

| m-Nitroaniline | 2.50[16][17] |

| p-Nitroaniline | 1.0[16][18][19] |

| o-Nitroaniline | -0.3 |

The para and ortho isomers are less basic than the meta isomer because the strong -R effect operates from these positions, whereas the meta position is only influenced by the (weaker) inductive effect.[20]

Visualization of the Nitro Group's Resonance Effect

The resonance structures of p-nitroaniline clearly illustrate the delocalization of electron density from the amino group and the ring onto the nitro group.

Caption: Resonance delocalization in p-nitroaniline.

Applications in Dyes and Materials

The "push-pull" nature of p-nitroaniline, with an electron-donating group (NH₂) and an electron-withdrawing group (NO₂), creates a molecule with a large dipole moment and significant intramolecular charge-transfer (ICT) characteristics.[21] This property is exploited in:

-

Dyes and Pigments: Nitroanilines are key precursors for many azo dyes.[22]

-

Nonlinear Optics: The ICT character makes them useful in materials for optical applications.[23]

Section 4: Head-to-Head Comparison

| Feature | Fluorine Substituent | Nitro Substituent |

| Inductive Effect | Strong (-I) | Strong (-I) |

| Resonance Effect | Weak (+R) | Strong (-R) |

| Net Electronic Effect | Electron-withdrawing | Strongly electron-withdrawing |

| Effect on pKa | Moderate decrease | Drastic decrease |

| Directing Effect (EAS) | ortho, para -directing (deactivating) | meta-directing (strongly deactivating) |

| Primary Application | Medicinal Chemistry, Agrochemicals[24] | Dyes, Pigments, Materials Science[23] |

Section 5: Self-Validating Experimental Protocols

Trustworthy data is the bedrock of scientific integrity. The following protocols are designed as self-validating systems for characterizing the electronic properties of aniline derivatives.

Protocol: Synthesis of p-Nitroaniline from Aniline

This multi-step synthesis is a foundational procedure that demonstrates the need to manage substituent effects during a reaction. Direct nitration of aniline is problematic as the strongly acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺), which is a meta-director and deactivating.[25][26] To achieve para-substitution, the amine must be protected.

Methodology:

-

Protection (Acetylation):

-

In a 250 mL flask, dissolve 10 mL of aniline in 150 mL of water.

-

Add 12 mL of acetic anhydride, followed by a solution of 12 g of sodium acetate in 50 mL of water.

-

Stir vigorously for 15-20 minutes. The product, acetanilide, will precipitate.

-

Cool the mixture in an ice bath and collect the solid by vacuum filtration. Wash with cold water and dry. The product should be a white solid. Validation: A sharp melting point (113-115 °C) and clean ¹H NMR spectrum confirm purity.

-

-

Nitration:

-

To a flask in an ice-salt bath, add 10 g of dried acetanilide to 20 mL of concentrated sulfuric acid, stirring until dissolved.

-

Prepare the nitrating mixture by slowly adding 7 mL of concentrated nitric acid to 7 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10 °C.

-

After addition is complete, let the mixture stand at room temperature for 1 hour.

-

Pour the reaction mixture onto 200 g of crushed ice. The p-nitroacetanilide will precipitate as a yellow solid. The ortho isomer largely remains in solution.[22]

-

Collect the solid by vacuum filtration and wash thoroughly with cold water. Validation: Recrystallization from ethanol should yield pale yellow needles with a distinct melting point (~215 °C).

-

-

Deprotection (Hydrolysis):

-

In a round-bottom flask, combine the crude p-nitroacetanilide with 30 mL of a 1:1 solution of concentrated sulfuric acid and water.

-

Heat the mixture under reflux for 20-30 minutes until the solution is clear.[27]

-

Pour the hot solution into 200 mL of cold water.

-

Neutralize the solution by slowly adding aqueous sodium hydroxide until it is basic. The p-nitroaniline will precipitate as a bright yellow solid.

-

Cool the mixture and collect the product by vacuum filtration. Wash with water and dry. Validation: The final product should have a melting point of 146-149 °C and can be further characterized by NMR and IR spectroscopy.

-

Protocol: Determination of pKa via UV-Vis Spectrophotometry

This method leverages the difference in the UV-Vis absorption spectra between the neutral aniline derivative (B) and its protonated anilinium form (BH⁺).

Methodology:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 1 to pH 7 for a substituted aniline).

-

Prepare a concentrated stock solution of the target aniline derivative in methanol or ethanol.

-

-

Spectral Acquisition:

-